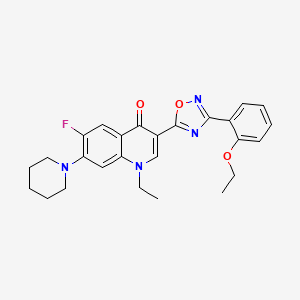

![molecular formula C16H13FN2OS2 B2538136 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone CAS No. 421578-41-8](/img/structure/B2538136.png)

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have been studied for their potential as antitubercular agents . They are designed and synthesized to have significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

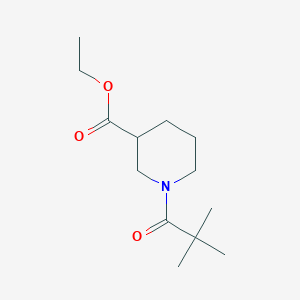

The synthesis of thieno[2,3-d]pyrimidin-4-ones involves the use of various reagents and catalysts . For example, a number of these compounds were designed, synthesized, and screened against Mycobacteria .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones can be viewed using computational chemistry tools . The exact structure of “2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4-ones are complex and can involve various nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4-ones can vary depending on the specific compound. Information on melting point, boiling point, density, molecular formula, and molecular weight can be found in chemical databases .Scientific Research Applications

- Thieno[2,3-d]pyrimidin-4-one derivatives have been investigated for their antimycobacterial potential. Some compounds demonstrated significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These findings suggest their potential as novel antitubercular agents.

- The compound’s structural features make it an interesting candidate for modulating inflammatory responses. Specifically, it inhibits tumor necrosis factor alpha (TNF-α) and nitric oxide (NO) , which play crucial roles in inflammation .

- Recent developments highlight thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, particularly their anticancer properties. Researchers have explored their synthesis and evaluated their efficacy against cancer cells . Further investigations could uncover specific mechanisms and potential clinical applications.

Antitubercular Activity

Anti-Inflammatory Properties

Anticancer Applications

Future Directions

properties

IUPAC Name |

2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c1-2-12-7-13-15(18-9-19-16(13)22-12)21-8-14(20)10-3-5-11(17)6-4-10/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMBDMZAVQVAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorophenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1H-pyrazol-1-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2538057.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2538058.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2538059.png)

![N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2538066.png)